![molecular formula C17H34O4 B14367281 2-[(8,8-Diethoxyoctyl)oxy]oxane CAS No. 93176-12-6](/img/structure/B14367281.png)
2-[(8,8-Diethoxyoctyl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(8,8-Diethoxyoctyl)oxy]oxane is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This structure is derived from tetrahydropyran, which is also known as oxane. The compound is characterized by the presence of an 8,8-diethoxyoctyl group attached to the oxygen atom of the oxane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8,8-Diethoxyoctyl)oxy]oxane typically involves the reaction of 3,4-dihydropyran with 8,8-diethoxyoctanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like dichloromethane at ambient temperature. This method ensures the formation of the oxane ring with the desired substituent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-[(8,8-Diethoxyoctyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like osmium tetroxide or potassium permanganate to form diols.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as Raney nickel.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the 8,8-diethoxyoctyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H₂) with Raney nickel as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted oxane derivatives.
科学的研究の応用
2-[(8,8-Diethoxyoctyl)oxy]oxane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The oxane ring can be easily removed under acidic conditions to regenerate the parent alcohol.
Biology: Employed in the study of enzyme mechanisms and as a model compound for understanding the behavior of cyclic ethers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-[(8,8-Diethoxyoctyl)oxy]oxane involves its interaction with molecular targets through its oxane ring. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. The presence of the 8,8-diethoxyoctyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
類似化合物との比較
Similar Compounds
Tetrahydropyran (Oxane): The parent compound of 2-[(8,8-Diethoxyoctyl)oxy]oxane, consisting of a six-membered ring with one oxygen atom.
2-Tetrahydropyranyl Ethers: Derivatives of tetrahydropyran used as protecting groups in organic synthesis.
Oxacyclohexane: Another name for tetrahydropyran, highlighting its cyclic ether structure.
Uniqueness
This compound is unique due to the presence of the 8,8-diethoxyoctyl group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable in various applications.
特性
CAS番号 |
93176-12-6 |
|---|---|
分子式 |
C17H34O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
2-(8,8-diethoxyoctoxy)oxane |
InChI |
InChI=1S/C17H34O4/c1-3-18-16(19-4-2)12-8-6-5-7-10-14-20-17-13-9-11-15-21-17/h16-17H,3-15H2,1-2H3 |
InChIキー |
JGKVDFCHMNGTSW-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCCCCCCOC1CCCCO1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


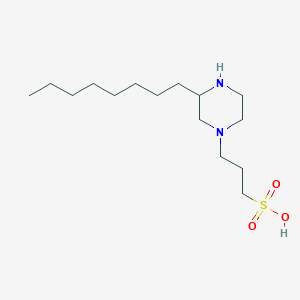
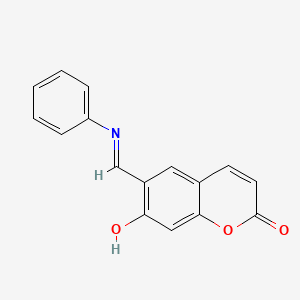
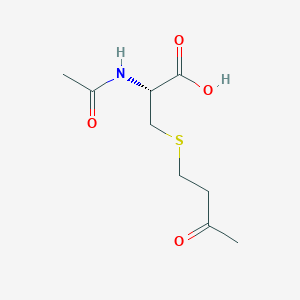
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
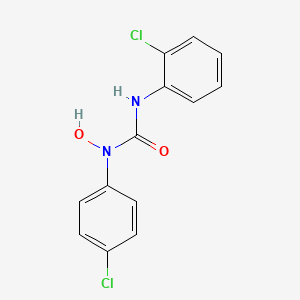
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
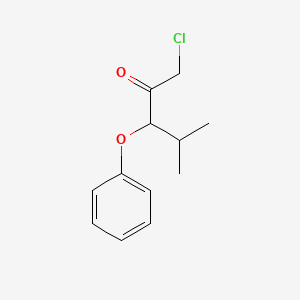

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)

